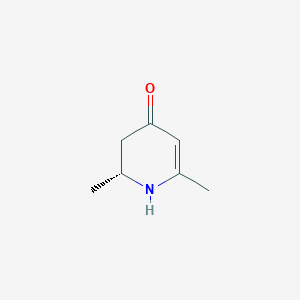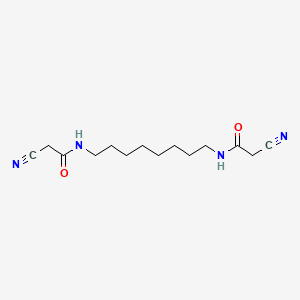
Acetamide, N,N'-1,8-octanediylbis[2-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is a chemical compound with the molecular formula C12H24N2O2 It is known for its unique structure, which includes two cyano groups attached to an octanediyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] typically involves the reaction of octanediamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which Acetamide, N,N’-1,8-octanediylbis[2-cyano-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano groups can participate in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then interact with specific pathways to produce the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N,N’-1,8-octanediylbis[2-iodo-]
- N,N’-1,8-Octanediylbisbutanamide
Uniqueness
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is unique due to its specific structure and the presence of cyano groups, which confer distinct reactivity and potential applications
Propiedades
Número CAS |
184868-55-1 |
|---|---|
Fórmula molecular |
C14H22N4O2 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-cyano-N-[8-[(2-cyanoacetyl)amino]octyl]acetamide |
InChI |
InChI=1S/C14H22N4O2/c15-9-7-13(19)17-11-5-3-1-2-4-6-12-18-14(20)8-10-16/h1-8,11-12H2,(H,17,19)(H,18,20) |
Clave InChI |
XPPDYHCRZOCIEJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCNC(=O)CC#N)CCCNC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


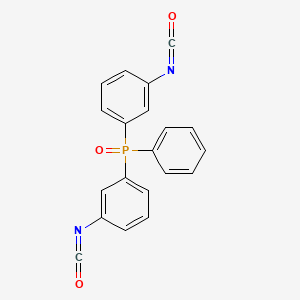

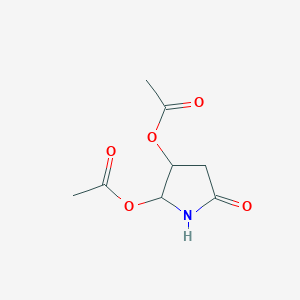
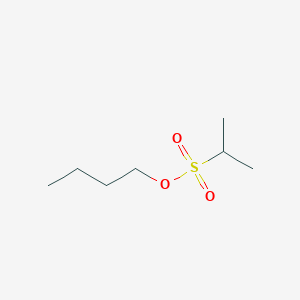
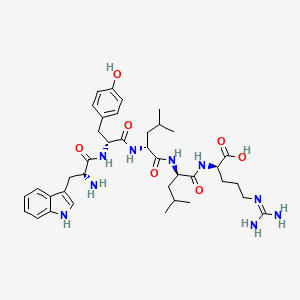
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
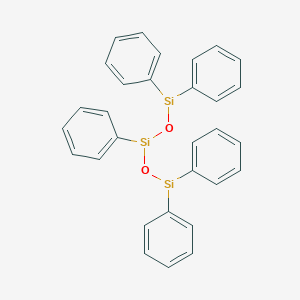
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
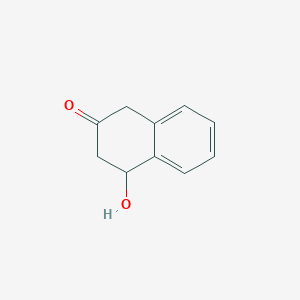
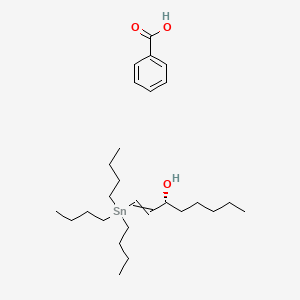
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
